molecular formula C16H13ClN2O3S2 B2464232 5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide CAS No. 899362-38-0

5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide

Cat. No.: B2464232
CAS No.: 899362-38-0
M. Wt: 380.86
InChI Key: QISWPSGRIOYBTK-VLGSPTGOSA-N
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Description

5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, a dioxolo ring, and a benzothiazole moiety.

Preparation Methods

The synthesis of 5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with neurotransmitter receptors may contribute to its anticonvulsant properties .

Comparison with Similar Compounds

5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

5-Chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid derivatives with appropriate amines and chlorinated benzothiazole derivatives. The incorporation of the dioxole moiety enhances its biological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Many benzothiazole derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines.
  • Antibacterial Properties : Some studies suggest that these compounds possess significant antibacterial activity against pathogens such as Staphylococcus aureus.
  • Antiviral Effects : Certain structural modifications have been linked to enhanced antiviral activity.

Anticancer Activity

A study evaluating similar benzothiazole derivatives reported that compounds exhibited cytotoxic effects on multiple human cancer cell lines. For instance, a related compound demonstrated an IC50 value comparable to that of cisplatin in inhibiting tumor growth .

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (breast)TBD
Related CompoundNUGC-3 (gastric)10.5

Antibacterial Activity

The antibacterial efficacy of benzothiazole derivatives has been documented in various studies. For example, a derivative showed minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.5 µg/mL against Staphylococcus aureus .

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureusTBD
Related CompoundEscherichia coli15

Antiviral Activity

Research into the antiviral properties of benzothiazole derivatives suggests that modifications at specific positions on the benzothiazole ring can significantly enhance activity against viral infections. The structure–activity relationship (SAR) indicates that certain substitutions lead to increased potency .

Case Studies

  • Cytotoxicity Assay : A recent study tested a series of benzothiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that the presence of a dioxole moiety was crucial for enhancing anticancer activity.
  • Antimicrobial Testing : In vitro tests conducted on derivatives similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria.

Properties

IUPAC Name

5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-2-5-19-9-6-10-11(22-8-21-10)7-13(9)24-16(19)18-15(20)12-3-4-14(17)23-12/h3-4,6-7H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISWPSGRIOYBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(S4)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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